Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
CAS No.:
Cat. No.: VC15736980
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO3 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | methyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)8(6-13-9)11(14)12(15)16-2/h3-6,13H,1-2H3 |
| Standard InChI Key | RUDMXOUURPIHFO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)NC=C2C(=O)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 2-(4-methyl-3-indolyl)-2-oxoacetate (CAS: 425640-05-7) possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . Its IUPAC name, methyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate, reflects its core structure: a 4-methylindole ring substituted at the 3-position with a glyoxylate group esterified to a methyl group. Key spectral identifiers include:
The compound’s planar indole ring and electron-withdrawing oxoacetate group contribute to its reactivity in organic transformations, such as nucleophilic substitutions and cycloadditions .
Synthesis and Characterization
Synthetic Routes
The synthesis of methyl 2-(4-methyl-3-indolyl)-2-oxoacetate typically involves Friedel-Crafts acylation or esterification of pre-functionalized indole precursors. For example:
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Indole Acylation: Reacting 4-methylindole with methyl chlorooxoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃ or InCl₃) yields the target compound .
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Esterification: Hydrolysis of the corresponding carboxylic acid derivative, followed by treatment with methanol under acidic conditions, provides the methyl ester .
A representative procedure from the literature involves refluxing 4-methylindole with methyl 2-chloro-2-oxoacetate in dichloromethane (DCM) using Et₂AlCl as a catalyst, achieving moderate yields (~60%) .
Spectroscopic Characterization
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¹H NMR: Peaks corresponding to the indole NH (~δ 10.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and methyl groups (δ 2.4–3.8 ppm) are observed .
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¹³C NMR: Key signals include the carbonyl carbons (δ 165–175 ppm) and the methyl ester (δ 52 ppm) .
Applications in Medicinal Chemistry
Drug Discovery
Methyl 2-(4-methyl-3-indolyl)-2-oxoacetate serves as a building block for complex heterocycles:
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Cyclopenta[b]indoles: Reaction with ethyl acetoacetate under InCl₃ catalysis yields tricyclic scaffolds with antitumor activity .
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Covalent Kinase Inhibitors: The oxoacetate group participates in Michael additions with cysteine residues in kinase active sites .
Material Science
The compound’s rigid structure makes it suitable for designing fluorescent probes and coordination polymers .
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